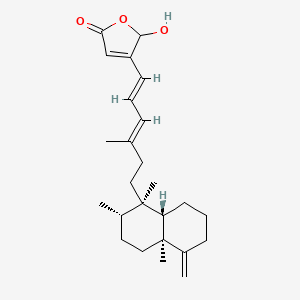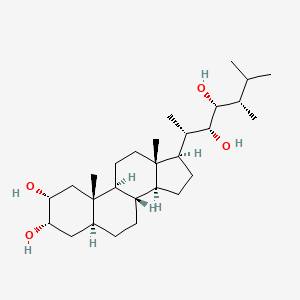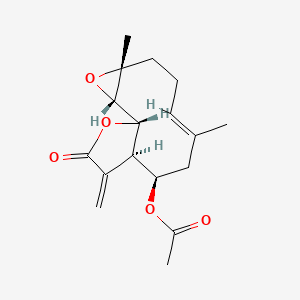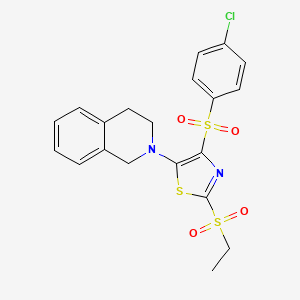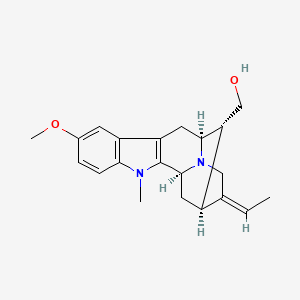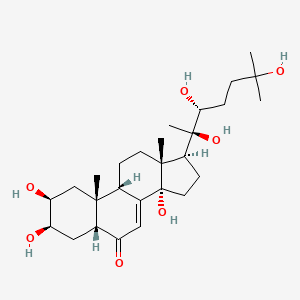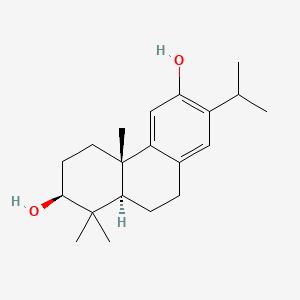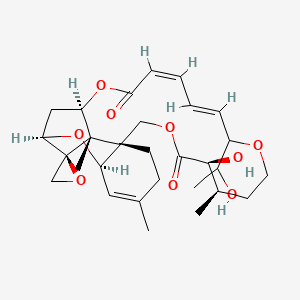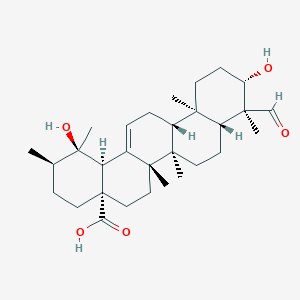
23-Aldehydepomolic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
23-Aldehydepomolic acid is a triterpenoid. It has a role as a metabolite.
科学的研究の応用
1. Chemical Synthesis and Organic Reactions
The ene-reaction between aldehydes and allylsilane generates highly functionalized homoallylic alcohols, subsequently undergoing Intramolecular Sakurai Cyclisation (IMSC) to yield polysubstituted tetrahydropyran derivatives. This reaction showcases the versatility of aldehydes in synthetic organic chemistry, providing a route to complex molecular structures (Markó et al., 2002).
2. Metabolism and Toxicity
Aldehydes, including 23-aldehydepomolic acid, play a crucial role in various metabolic processes. They can be formed through lipid peroxidation, carbohydrate metabolism, and other biochemical pathways. Understanding their reactivity with biomolecules is crucial for assessing their biological functions and potential toxicological effects (O'Brien et al., 2005).
3. Enzymatic Interactions
Aldehyde dehydrogenases (ALDHs) are crucial for the metabolism of aldehydes, including 23-aldehydepomolic acid. These enzymes facilitate the conversion of aldehydes to carboxylic acids, a key detoxification process. The study of ALDHs provides insights into the metabolic pathways and potential pharmacological applications of aldehydes (Vasiliou et al., 2000).
4. Photoaffinity Labeling
Aldehydes are utilized in chemical probes for photoaffinity labeling, demonstrating their utility in biochemical research for studying molecular interactions. This application underscores the importance of aldehydes in developing tools for molecular biology and chemistry research (Mayer & Maier, 2007).
5. Atmospheric Chemistry
Aldehydes, including 23-aldehydepomolic acid, have been studied in the context of atmospheric chemistry, particularly in the formation of secondary organic aerosols. This research is crucial for understanding the environmental impact and atmospheric behavior of aldehydes (Chan et al., 2010).
特性
製品名 |
23-Aldehydepomolic acid |
|---|---|
分子式 |
C30H46O5 |
分子量 |
486.7 g/mol |
IUPAC名 |
(1R,2R,4aS,6aR,6aS,6bR,8aR,9S,10S,12aR,14bS)-9-formyl-1,10-dihydroxy-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
InChI |
InChI=1S/C30H46O5/c1-18-9-14-30(24(33)34)16-15-27(4)19(23(30)29(18,6)35)7-8-21-25(2)12-11-22(32)26(3,17-31)20(25)10-13-28(21,27)5/h7,17-18,20-23,32,35H,8-16H2,1-6H3,(H,33,34)/t18-,20-,21-,22+,23-,25+,26+,27-,28-,29-,30+/m1/s1 |
InChIキー |
ZXRXQOHNSRCNHE-LTFXOGOQSA-N |
異性体SMILES |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H]([C@@]5(C)C=O)O)C)C)[C@@H]2[C@]1(C)O)C)C(=O)O |
正規SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C=O)O)C)C)C2C1(C)O)C)C(=O)O |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



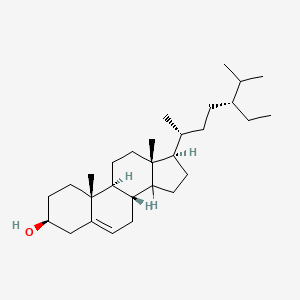
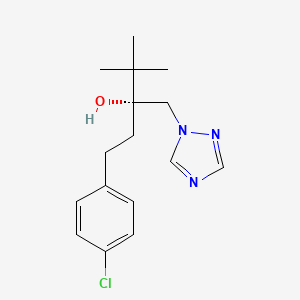
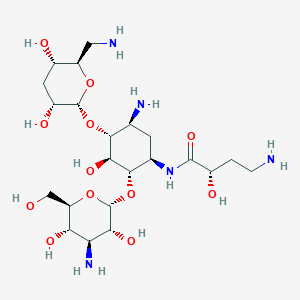
![(2S)-2-[4-(2,4-Dichlorophenoxy)phenoxy]propanoic acid](/img/structure/B1254730.png)

